N-(3-(Benzyloxy)benzylidene)-4-(2-pyridinyl)-1-piperazinamine
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Overview
Description
N-(3-(Benzyloxy)benzylidene)-4-(2-pyridinyl)-1-piperazinamine is a complex organic compound that features a combination of benzylidene, pyridinyl, and piperazinamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Benzyloxy)benzylidene)-4-(2-pyridinyl)-1-piperazinamine typically involves the condensation of 3-(benzyloxy)benzaldehyde with 4-(2-pyridinyl)-1-piperazinamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Benzyloxy)benzylidene)-4-(2-pyridinyl)-1-piperazinamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and piperazinamine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-(3-(Benzyloxy)benzylidene)-4-(2-pyridinyl)-1-piperazinamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-(Benzyloxy)benzylidene)-4-(2-pyridinyl)-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine
- N-(3-Chlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine
- N-(3-Fluorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine
Uniqueness
N-(3-(Benzyloxy)benzylidene)-4-(2-pyridinyl)-1-piperazinamine is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H24N4O |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
(E)-1-(3-phenylmethoxyphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C23H24N4O/c1-2-7-20(8-3-1)19-28-22-10-6-9-21(17-22)18-25-27-15-13-26(14-16-27)23-11-4-5-12-24-23/h1-12,17-18H,13-16,19H2/b25-18+ |
InChI Key |
YBWSOZFLRHWWGC-XIEYBQDHSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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